molecular formula C4H3BrN2O3 B6237495 methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate CAS No. 1784538-88-0

methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Cat. No. B6237495
CAS RN: 1784538-88-0
M. Wt: 207
InChI Key:
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Description

Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They are known for their versatility in drug discovery .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including this compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The future directions for research on methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate and similar compounds could involve further exploration of their anti-infective properties . Additionally, the development of new synthetic strategies for these compounds could be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate involves the reaction of 3-amino-1,2,4-oxadiazole with methyl bromoacetate followed by bromination of the resulting ester.", "Starting Materials": [ "3-amino-1,2,4-oxadiazole", "methyl bromoacetate", "sodium hydroxide", "hydrobromic acid", "acetic acid", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-oxadiazole in acetic acid and add methyl bromoacetate. Heat the mixture at reflux for several hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide to adjust the pH to basic. Extract the product with diethyl ether.", "Step 3: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.", "Step 4: Dissolve the crude ester in hydrobromic acid and heat the mixture at reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the pure product, methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate." ] }

CAS RN

1784538-88-0

Molecular Formula

C4H3BrN2O3

Molecular Weight

207

Purity

95

Origin of Product

United States

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